

17-Epiestriol-d5 chemical structure and properties

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Compound of Interest

Compound Name: 17-Epiestriol-d5

Cat. No.: B13847758

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An In-depth Technical Guide to 17-Epiestriol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to **17-Epiestriol-d5**. This isotopically labeled steroid is a crucial tool for the accurate quantification of its endogenous counterpart, 17-Epiestriol, a biologically active metabolite of estrogen.

Chemical Identity and Structure

17-Epiestriol-d5 is the deuterium-labeled form of 17-Epiestriol. The parent compound, also known as 17 α -Epiestriol or (16 α ,17 α)-Estra-1,3,5(10)-triene-3,16,17-triol, is a minor endogenous estrogen and the 17 α -epimer of estriol. The deuterated analog serves as an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

While the exact positions of the five deuterium atoms can vary by manufacturer, a common and stable labeling pattern for related d5-estrogens involves substitution on the aromatic A-ring and the D-ring, specifically at positions C2, C4, C16 (geminal), and C17. This proposed structure is illustrated below.

Caption: Probable structure of **17-Epiestriol-d5** with deuteration sites.

Physicochemical and Structural Properties

The key properties of 17-Epiestriol (unlabeled) and its deuterated analog are summarized below. It is important to note the significant discrepancy in reported melting points for the parent compound from various suppliers.

Property	17-Epiestriol (Unlabeled)	17-Epiestriol-d5
CAS Number	1228-72-4[1][2]	1228-72-4 (unlabeled)
Molecular Formula	C ₁₈ H ₂₄ O ₃	C ₁₈ H ₁₉ D ₅ O ₃
Molecular Weight	288.38 g/mol	~293.41 g/mol
IUPAC Name	(8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol	N/A
Appearance	Off-white to yellow powder	N/A
Melting Point	114-115 °C or 239-241 °C[1][2][3][4]	N/A
Solubility	Slightly soluble in Methanol; Soluble in Chloroform:Methanol (1:1) at ~10 mg/mL	N/A
XLogP3 (Computed)	2.5	N/A
SMILES	C[C@]12CC[C@H]3--INVALID-LINK--O">C@HCCC4=C3C=CC(=C4)O[2]	N/A

Biological Activity and Significance

17-Epiestriol is an active metabolite of estrone and estradiol. Its biological functions are primarily mediated through its activity as a selective estrogen receptor β (ER β) agonist.

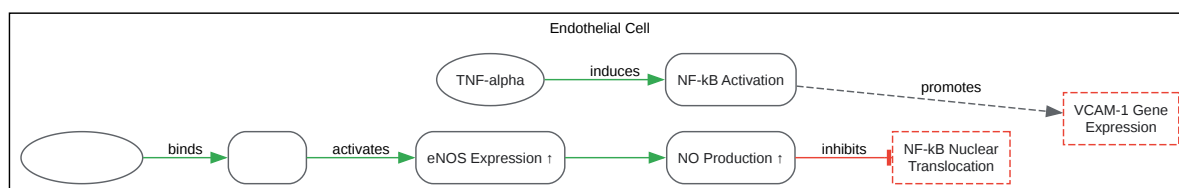
Estrogen Receptor Binding

17-Epiestriol demonstrates a preferential binding affinity for ER β over ER α . In competitive binding assays, it showed relative binding affinities of approximately 80% for ER β and 29% for ER α when compared to 17 β -estradiol. This selectivity makes it a molecule of interest for studying the specific roles of ER β in various tissues.

Anti-inflammatory Properties

A key finding is the potent anti-inflammatory effect of 17-Epiestriol. It has been shown to be approximately 400 times more potent than 17 β -estradiol in suppressing the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF α) in human umbilical vein endothelial cells (HUVECs).

This action is modulated through a nitric oxide (NO)-dependent pathway. 17-Epiestriol induces the expression of endothelial nitric oxide synthase (eNOS), leading to increased NO production. The elevated NO levels subsequently prevent the nuclear translocation of the transcription factor NF- κ B, a critical step in the inflammatory cascade that drives VCAM-1 expression.



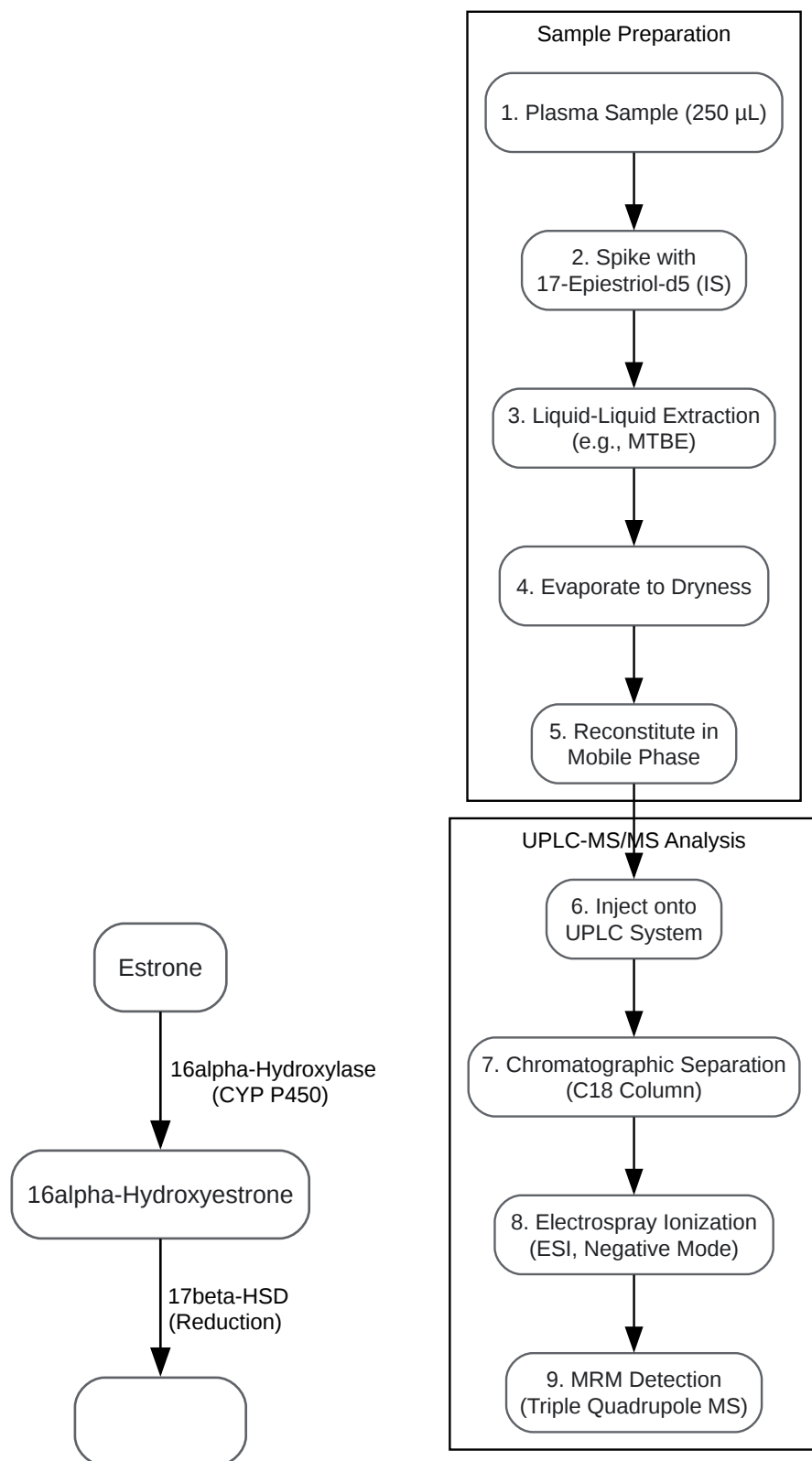
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Caption: Signaling pathway of 17-Epiestriol in VCAM-1 inhibition.

Metabolic Pathway

17-Epiestriol is a downstream metabolite in the estrogen metabolism pathway. It is formed from the precursor 16 α -hydroxyestrone via the reduction of the C-17 ketone. 16 α -hydroxyestrone

itself is generated from the hydroxylation of estrone.



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